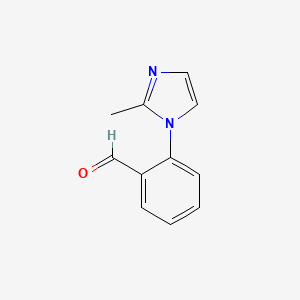

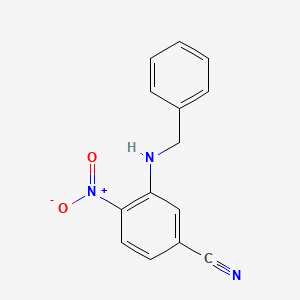

![molecular formula C13H16N4O3S B1388219 N-[2-(5-Amino-1,3,4-Thiadiazol-2-yl)ethyl]-3,5-Dimethoxybenzamid CAS No. 1199215-66-1](/img/structure/B1388219.png)

N-[2-(5-Amino-1,3,4-Thiadiazol-2-yl)ethyl]-3,5-Dimethoxybenzamid

Übersicht

Beschreibung

“N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide” is a compound that has been studied for its urease inhibitor activities . It is a derivative of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide .

Synthesis Analysis

The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Thiadiazol-Derivate, einschließlich der in Frage stehenden Verbindung, wurden ausgiebig auf ihre potenziellen Antitumoreigenschaften untersucht. Sie haben vielversprechende Ergebnisse bei der Hemmung der Proliferation verschiedener Krebszelllinien gezeigt. Zum Beispiel haben ähnliche Verbindungen signifikante antiproliferative Wirkungen gegen LoVo (Darmkrebs) und MCF-7 (Brustkrebs) Zelllinien gezeigt, mit geringer Toxizität in nicht-Zielorganismen wie Daphnia magna .

Schmerzlindernde Wirkung

Die Forschung hat auch die schmerzstillenden (schmerzlindernden) Eigenschaften von Thiadiazol-Derivaten untersucht. Diese Verbindungen wurden gegen mechanische, thermische und chemische Reize getestet und zeigten eine zentral vermittelte schmerzlindernde Wirkung. Dies deutet auf ihr Potenzial bei der Entwicklung neuer Schmerztherapieverfahren hin .

Antivirales Potenzial

Einige Thiadiazol-Derivate wurden auf ihre antiviralen Aktivitäten, einschließlich gegen HIV, untersucht. Obwohl ihre Wirksamkeit und Selektivität möglicherweise nicht mit den aktuellen führenden Behandlungen übereinstimmen, bieten sie eine Grundlage für zukünftige Modifikationen und die Entwicklung potenter nicht-nukleosidischer antiviraler Wirkstoffe .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 5-amino-1,3,4-thiadiazol-2-thiol, have been used in the pharmaceutical industry for the synthesis of drugs like acetazolamide . Additionally, some studies suggest that similar compounds may target the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

Based on its structural similarity to other 5-amino-1,3,4-thiadiazol-2-yl compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding and other intermolecular interactions .

Biochemical Pathways

If the compound does indeed target stat3, it could potentially affect the jak-stat signaling pathway, which is involved in processes such as cell growth, differentiation, and apoptosis .

Result of Action

Compounds with similar structures have shown anticancer activity, suggesting that this compound may also have potential anticancer effects .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide for lab experiments is its ability to act as a fluorescent probe for imaging and detection. This allows researchers to easily visualize and detect its presence in a sample. However, there are also some limitations to using N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide in lab experiments, such as its low solubility in water, which can make it difficult to work with.

Zukünftige Richtungen

The potential applications of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide are still being explored, and there are a number of future directions that could be explored. These include further investigation into its potential as a drug delivery system, its ability to act as an antioxidant, and its potential to be used as a fluorescent probe for imaging and detection. In addition, further research could be done into its potential to be used as an anti-inflammatory, anti-tumor, and neuroprotective agent. Finally, further studies could be done into its ability to inhibit the growth of bacteria and fungi, as well as its potential to be used as an agricultural pesticide.

Biochemische Analyse

Biochemical Properties

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with key enzymes involved in cellular metabolism, such as kinases and phosphatases, which regulate various signaling pathways . Additionally, N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide binds to certain proteins, altering their conformation and activity. These interactions can lead to the modulation of cellular processes, including cell growth, differentiation, and apoptosis .

Cellular Effects

The effects of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide has been shown to inhibit cell proliferation and induce apoptosis by affecting the expression of genes involved in these processes . Additionally, this compound can alter metabolic pathways, leading to changes in the production and utilization of cellular energy.

Molecular Mechanism

The molecular mechanism of action of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide can inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways that promote cell growth and survival . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide remains stable under specific conditions, but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without causing significant toxicity . At higher doses, N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide can induce toxic effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For instance, N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide has been shown to affect the glycolytic pathway, resulting in altered glucose metabolism and energy production in cells.

Transport and Distribution

The transport and distribution of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide are influenced by its interactions with transport proteins and its physicochemical properties.

Subcellular Localization

The subcellular localization of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide plays a crucial role in its activity and function . This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals and post-translational modifications can direct N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide to these locations, where it interacts with biomolecules and exerts its effects on cellular processes.

Eigenschaften

IUPAC Name |

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-19-9-5-8(6-10(7-9)20-2)12(18)15-4-3-11-16-17-13(14)21-11/h5-7H,3-4H2,1-2H3,(H2,14,17)(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDUPAXRGJESIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCCC2=NN=C(S2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101166741 | |

| Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101166741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199215-66-1 | |

| Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101166741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

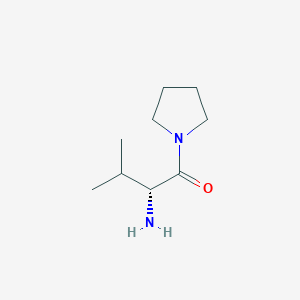

![5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1388146.png)

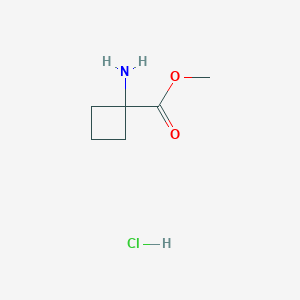

![Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1388147.png)

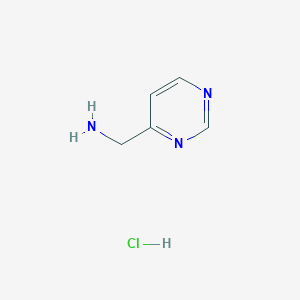

![Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1388148.png)

![(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine](/img/structure/B1388153.png)

![1-[4-(4-Amino-2-trifluoromethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1388158.png)